molecular formula C21H16ClF2N5O2 B10945495 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10945495
M. Wt: 443.8 g/mol
InChI Key: OPEWXNJLCJEIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole core, followed by the introduction of the benzyl and chloro substituents. The difluoromethoxyphenyl group is then added through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrazole ring .

Scientific Research Applications

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H16ClF2N5O2

Molecular Weight

443.8 g/mol

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H16ClF2N5O2/c22-16-12-29(11-13-4-2-1-3-5-13)28-19(16)25-20(30)18-10-17(26-27-18)14-6-8-15(9-7-14)31-21(23)24/h1-10,12,21H,11H2,(H,26,27)(H,25,28,30)

InChI Key

OPEWXNJLCJEIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.